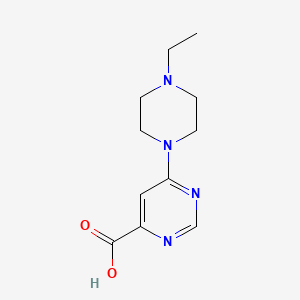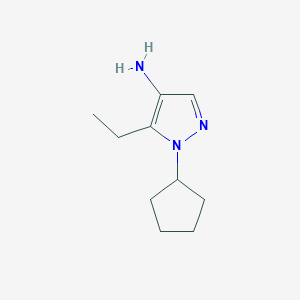
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine
Übersicht
Beschreibung
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a complex organophosphorus compound characterized by its unique structure, which includes two adamantyl groups attached to a central phosphine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine typically involves the reaction of di(adamantan-1-yl)phosphine with ethylene diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process may require the use of a solvent such as toluene or dichloromethane, and the reaction temperature is often maintained at around 80-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can participate in substitution reactions with this compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can produce various phosphine derivatives.
Substitution: Substitution reactions can yield a range of substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine has found applications in several scientific research areas:
Catalysis: It is used as a ligand in transition metal catalysts for various organic transformations, including cross-coupling reactions and hydrogenation processes.
Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine exerts its effects involves its interaction with metal centers in catalytic processes. The compound acts as a chelating ligand, forming stable complexes with metals, which can then facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the efficiency and selectivity of the reactions it is involved in.
Vergleich Mit ähnlichen Verbindungen
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is unique due to its bulky adamantyl groups, which provide steric hindrance and influence its reactivity and stability. Similar compounds include:
Di(adamantan-1-yl)phosphine: This compound lacks the ethylene diamine linker and has different reactivity.
Bis(adamantan-1-yl)phosphine oxide: This is an oxidized form of this compound.
Di(adamantan-1-yl)chlorophosphine: This compound contains chlorine atoms instead of the amine groups.
These compounds share the adamantyl groups but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQOEPPHGCYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728923 | |
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086138-36-4 | |
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)




![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)


